{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid
Description
{3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid (CAS: 2377609-61-3) is a heterocyclic boronic acid derivative featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and a phenylboronic acid group. It has a molecular formula of $ \text{C}{12}\text{H}{9}\text{BN}{2}\text{O}{3}\text{S} $, a molecular weight of 272.09 g/mol, and a purity of 96% . Its structure combines electron-rich thiophene and oxadiazole moieties, which may enhance binding affinity in biological systems .
Properties
IUPAC Name |
[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BN2O3S/c16-13(17)9-4-1-3-8(7-9)11-14-15-12(18-11)10-5-2-6-19-10/h1-7,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRLSHYSJMQQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CS3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of a hydrazide with a thiophene carboxylic acid derivative to form the oxadiazole ring. This intermediate can then be coupled with a boronic acid derivative using Suzuki-Miyaura cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions, forming C–C bonds with aryl/heteroaryl halides. This reaction is critical for synthesizing biaryl architectures in medicinal and materials chemistry.
Key Parameters:
| Reagents/Conditions | Major Products | References |
|---|---|---|
| Aryl halide, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives with oxadiazole |
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic acid.
Example :
Reaction with 4-bromotoluene under Pd catalysis yields 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]biphenyl-4'-methylboronic acid.
Oxidation Reactions
The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent.
Key Parameters:
| Reagents/Conditions | Major Products | References |
|---|---|---|
| H₂O₂ (30%), AcOH, 50°C | Thiophene sulfoxide | |
| KMnO₄, H₂O, 70°C | Thiophene sulfone |
Mechanism :
Electrophilic attack on the sulfur atom in thiophene, followed by oxygen insertion.
Structural Impact :
Oxidation alters electronic properties, potentially enhancing biological activity (e.g., antimicrobial effects) .
Reduction Reactions
The 1,3,4-oxadiazole ring can be reduced to form amines or imines under controlled conditions.
Key Parameters:
| Reagents/Conditions | Major Products | References |
|---|---|---|
| LiAlH₄, THF, reflux | 1,2-Diaminoethylene derivative | |
| H₂, Pd/C, EtOH | Partially saturated oxadiazole |
Mechanism :
Hydride attack at the electrophilic carbon of the oxadiazole ring, leading to ring opening or saturation.
Electrophilic Substitution on Thiophene
The thiophene moiety participates in halogenation and Friedel-Crafts alkylation.
Key Parameters:
| Reagents/Conditions | Major Products | References |
|---|---|---|
| Br₂, FeCl₃, CH₂Cl₂, 0°C | 5-Bromothiophene derivative | |
| CH₃I, AlCl₃, 25°C | 5-Methylthiophene derivative |
Regioselectivity :
Substitution occurs preferentially at the 5-position of thiophene due to electronic directing effects .
Boronic Acid-Specific Reactions
The boronic acid group engages in protodeboronation and esterification under acidic or alcoholic conditions.
Key Parameters:
| Reagents/Conditions | Major Products | References |
|---|---|---|
| HCl (aq), reflux | Protodeboronated arene | |
| Neopentyl glycol, toluene | Boronate ester |
Applications :
Boronate esters stabilize the compound for storage and enable controlled release in synthetic workflows .
Biological Pathway Interactions
While not a direct chemical reaction, the compound’s boronic acid and oxadiazole groups facilitate reversible interactions with biological targets:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid exhibits promising anticancer properties. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.0 |
| A549 (Lung Cancer) | 18.5 |
| HeLa (Cervical Cancer) | 9.0 |
The compound's mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation, leading to G1 phase arrest in the cell cycle .
Antimicrobial Properties
The compound has also shown activity against various microbial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.
Organic Electronics
Due to its unique electronic properties, {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is being investigated for use in organic semiconductors and light-emitting diodes (LEDs). The thiophene moiety contributes to the compound's electron transport capabilities, making it suitable for applications in organic photovoltaic devices .
Sensor Development
The compound's boronic acid functionality allows it to form reversible covalent bonds with diols, making it an excellent candidate for developing chemical sensors for detecting sugars and other biomolecules .
Mechanistic Insights
Research has focused on understanding how {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid interacts with biological macromolecules. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways associated with cancer progression .
Case Studies
One notable case study involved the use of this compound in a therapeutic context where it was administered to mice bearing tumor xenografts. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid depends on its specific application. In the context of cross-coupling reactions, the boronic acid group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. This involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Regioisomers
- {4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid (BB-0677) :
- Structural Difference : The oxadiazole ring is a 1,2,4-regioisomer, and the boronic acid is para-substituted on the phenyl ring (vs. meta in the target compound) .
- Properties : Molecular weight = 272.09 g/mol, purity = 96% (similar to the target compound). The altered substitution pattern may influence electronic distribution and steric accessibility in cross-coupling reactions .
Substituent Variations
- [3-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid :
- Key Difference : A bulky tert-butyl group replaces the thiophene, reducing π-conjugation but increasing hydrophobicity.
- Properties : $ \text{C}{12}\text{H}{15}\text{BN}{2}\text{O}{3} $, pKa = 7.45 (predicted), density = 1.22 g/cm³. The tert-butyl group may hinder intermolecular interactions compared to the planar thiophene .
- 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid :
Functional Group Modifications
- [5-(Dihydroxyboranyl)thiophen-2-yl]boronic acid :
- 3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid: Key Difference: Trifluoromethylphenyl and propanoic acid substituents. Properties: $ \text{C}{12}\text{H}{9}\text{F}{3}\text{N}{2}\text{O}_{3} $.
Table 1: Comparative Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Substituent |
|---|---|---|---|---|---|
| Target Compound | 2377609-61-3 | $ \text{C}{12}\text{H}{9}\text{BN}{2}\text{O}{3}\text{S} $ | 272.09 | 96 | Thiophene, 1,3,4-oxadiazole |
| BB-0677 (1,2,4-oxadiazole isomer) | 2377608-39-2 | $ \text{C}{12}\text{H}{9}\text{BN}{2}\text{O}{3}\text{S} $ | 272.09 | 96 | Thiophene, 1,2,4-oxadiazole |
| [3-(5-tert-Butyl-oxadiazolyl)phenyl]boronic acid | 2377605-89-3 | $ \text{C}{12}\text{H}{15}\text{BN}{2}\text{O}{3} $ | 246.07 | - | tert-Butyl |
| 3-(5-Ethyl-oxadiazolyl)phenyl]boronic acid | 2377609-48-6 | $ \text{C}{10}\text{H}{11}\text{BN}{2}\text{O}{3} $ | 218.02 | - | Ethyl |
Biological Activity
The compound {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is a derivative of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid is with a molecular weight of approximately 233.08 g/mol. The structure features a phenyl ring connected to a thiophene-substituted oxadiazole moiety, which is critical for its biological interactions.
1. Inhibition of β-Lactamases
Recent studies have highlighted the role of phenylboronic acids in inhibiting β-lactamases, particularly class A and C enzymes. These enzymes are responsible for antibiotic resistance in various pathogens. The derivatives of phenylboronic acid, including our compound of interest, have demonstrated the ability to restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes .
2. Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid have been tested for cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds can induce apoptosis in tumor cells through multiple pathways, including the modulation of cellular signaling cascades .
Case Studies
Pharmacological Profiles
The pharmacological profiles of {3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}boronic acid suggest a multifaceted approach to therapy:
- Synergistic Effects : In combination with β-lactam antibiotics like meropenem or ceftazidime, this compound enhances the therapeutic efficacy against resistant bacterial strains by inhibiting β-lactamases .
- Low Cytotoxicity : In cell viability assays, the compound exhibited minimal cytotoxic effects on normal human cells while selectively targeting cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
